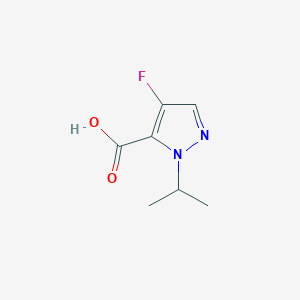
4-氟-1-(1-甲基乙基)-1H-吡唑-5-羧酸
描述
4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science.
科学研究应用
4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid typically involves the fluorination of pyrazole derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor® in acetonitrile under microwave conditions . This method ensures high yield and selectivity in the fluorination process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogen exchange or Balz-Schiemann reactions to introduce the fluorine atom into the pyrazole ring . Optimization of reaction conditions, such as temperature and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions: 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic fluorinating agents like Selectfluor® in acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
- 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-3-sulfonamide
- 4,4-Difluoro-1H-pyrazole derivatives
Comparison: Compared to other fluorinated pyrazoles, 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group provides additional sites for chemical modification, enhancing its versatility in various applications .
属性
IUPAC Name |
4-fluoro-2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQISSORYGWTWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
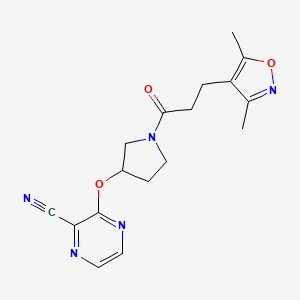
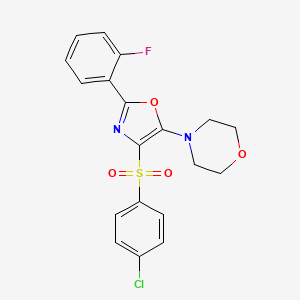
![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)
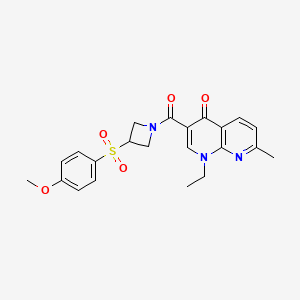
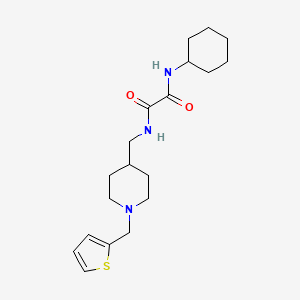
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B2438716.png)
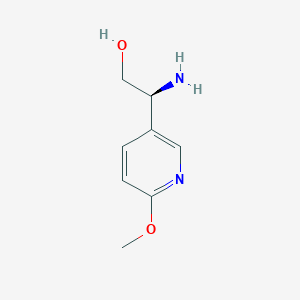
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid](/img/structure/B2438718.png)
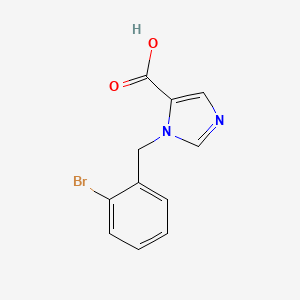
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2438724.png)
![[4-(2-Furoylamino)phenoxy]acetic acid](/img/structure/B2438726.png)
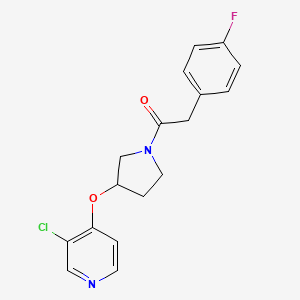
![N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2438730.png)
